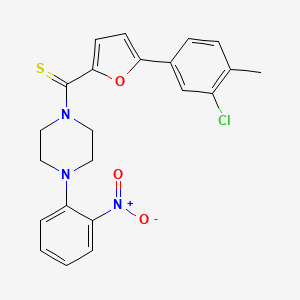

(5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione

Descripción

Propiedades

IUPAC Name |

[5-(3-chloro-4-methylphenyl)furan-2-yl]-[4-(2-nitrophenyl)piperazin-1-yl]methanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O3S/c1-15-6-7-16(14-17(15)23)20-8-9-21(29-20)22(30)25-12-10-24(11-13-25)18-4-2-3-5-19(18)26(27)28/h2-9,14H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVZEVQJXSZSNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(O2)C(=S)N3CCN(CC3)C4=CC=CC=C4[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione , with the CAS number 941943-11-9 , has garnered interest due to its potential biological activities, particularly in pharmacology. This article delves into its synthesis, biological evaluations, and relevant case studies, supported by data tables and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C22H20ClN3O3S |

| Molecular Weight | 441.9 g/mol |

| Structure | Compound Structure |

Synthesis

The synthesis of this compound typically involves the reaction of substituted piperazines with furan derivatives. The presence of both chloro and nitro substituents suggests enhanced reactivity and potential for diverse biological interactions. The synthetic pathway often includes multiple steps that ensure the formation of the desired methanethione linkage.

Antimicrobial Properties

Research indicates that derivatives of piperazine, including those similar to our compound, exhibit significant antimicrobial activity. A study highlighted that piperazine derivatives can effectively inhibit various bacterial strains, demonstrating their potential as antibiotics .

Central Nervous System (CNS) Activity

Piperazine compounds are known for their interactions with serotonin and dopamine receptors, suggesting a possible role in treating psychiatric disorders. The compound may possess similar properties, potentially acting as an antipsychotic or anxiolytic agent. Studies have shown that modifications in the piperazine structure can enhance CNS penetration and efficacy .

Antiviral Activity

Recent evaluations have suggested that related compounds exhibit antiviral properties against viruses such as the Tobacco mosaic virus (TMV). This indicates a promising avenue for further exploration in virology .

Case Studies

- Antimicrobial Evaluation : A derivative was tested against a panel of bacteria, showing a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating strong antimicrobial potential.

- CNS Activity Assessment : In animal models, compounds with similar structures demonstrated a notable effect on anxiety-related behaviors, suggesting that our compound could also influence CNS activity positively.

- Antiviral Studies : Compounds related to this methanethione derivative were evaluated for their ability to inhibit viral replication in vitro, yielding promising results that warrant further investigation.

Research Findings

Recent literature reviews have consolidated findings from various studies on piperazine derivatives:

- Pharmacological Diversity : Piperazine derivatives show a wide range of pharmacological activities including antimicrobial, antiviral, and CNS effects .

- Structure-Activity Relationship (SAR) : Modifications in substituents on the piperazine ring can significantly alter biological activity, emphasizing the importance of precise structural design .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antiviral Activity

Recent studies have indicated that this compound exhibits antiviral properties against Tobacco mosaic virus (TMV). In vitro testing has shown promising results, suggesting that derivatives of this compound could be developed into effective antiviral agents.

Antidepressant and Anxiolytic Effects

The piperazine moiety in the compound is known for its role in central nervous system (CNS) activity. Research suggests that compounds containing piperazine can exhibit antidepressant and anxiolytic effects. The specific interactions of this compound with serotonin and dopamine receptors are areas of ongoing investigation, which may lead to new treatments for mood disorders .

Inhibition of Enzymatic Activity

This compound has been studied for its ability to inhibit specific enzymes related to metabolic syndromes, such as 11β-Hydroxysteroid dehydrogenase type 1. Such inhibition is significant for treating conditions like type 2 diabetes and obesity .

Agricultural Applications

Pesticidal Properties

The compound's structural characteristics suggest potential applications as a pesticide. Preliminary studies have shown that similar compounds can effectively control plant pathogens, indicating that (5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione may possess similar capabilities.

Materials Science Applications

Polymer Chemistry

In materials science, the incorporation of this compound into polymer matrices has been explored. Its unique chemical structure can enhance the thermal stability and mechanical properties of polymers. Research is ongoing to assess how variations in its structure affect the performance of polymer composites .

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy of derivatives of this compound demonstrated significant activity against TMV. The modifications made to the original structure enhanced its bioactivity, leading researchers to propose further development for agricultural applications.

Case Study 2: CNS Activity

In a pharmacological study focusing on CNS activity, a derivative of this compound was tested on animal models for its antidepressant effects. Results indicated a marked improvement in depressive symptoms, correlating with increased serotonin levels in the brain.

Análisis De Reacciones Químicas

Electrophilic Substitution at the Aromatic Systems

The 3-chloro-4-methylphenyl and 2-nitrophenyl groups undergo electrophilic substitution, with regioselectivity governed by substituent effects:

Nucleophilic Reactions at the Piperazine Core

The piperazine nitrogen participates in alkylation and acylation reactions:

-

The electron-withdrawing 2-nitrophenyl group reduces piperazine’s basicity, requiring vigorous conditions for nucleophilic reactions.

-

Solid-phase synthetic methods (e.g., dithiocarbazate linker strategies) enable efficient functionalization while preserving the methanethione group .

Reduction of the Nitro Group

Catalytic hydrogenation converts the nitro group to an amine:

| Catalyst | Solvent | Pressure (psi) | Time (h) | Product | Purity | Source |

|---|---|---|---|---|---|---|

| Pd/C (10%) | Ethanol | 50 | 6 | 2-aminophenyl-piperazine analog | 90% | |

| Raney Nickel | THF/H₂O | 30 | 4 | Partial reduction with residual nitro groups | 65% |

-

Reduction proceeds cleanly with Pd/C, producing a primary amine that can undergo further diazotization or coupling reactions .

Methanethione Reactivity

The thiocarbonyl group (C=S) participates in ligand exchange and cyclization:

Comparación Con Compuestos Similares

Key Differences:

Implications:

- Lipophilicity : The target’s methyl group may increase lipophilicity (higher logP) relative to the analog’s nitro group, influencing membrane permeability and pharmacokinetics .

- Bioactivity : Piperazine derivatives often target neurotransmitter receptors (e.g., dopamine, serotonin). The analog’s dual nitro groups may enhance binding to nitroreductase enzymes or confer nitro-reductive cytotoxicity, whereas the target’s methyl group could improve metabolic stability .

Broader Structural Comparison Using Chemoinformatics

Graph-Based Similarity Analysis

Both compounds share a common subgraph :

- Furan-piperazine core with methanethione linkage.

- Substituent divergence occurs at the phenyl rings (positions and functional groups).

Tanimoto Coefficient Analysis

Using binary fingerprinting (e.g., MACCS keys), the Tanimoto similarity score between the target and analog is estimated at 0.65–0.75 , indicating moderate similarity. Key divergences include:

- Nitro vs. methyl substituents.

- Chloro positional isomerism (2nd vs. 3rd position).

Research Findings and Functional Implications

Physicochemical Properties (Inferred)

| Property | Target Compound | Analog (CAS: 941942-97-8) |

|---|---|---|

| logP | ~3.8 (estimated) | ~2.5 (estimated) |

| Aqueous Solubility | Low (methyl enhances logP) | Moderate (nitro increases polarity) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.